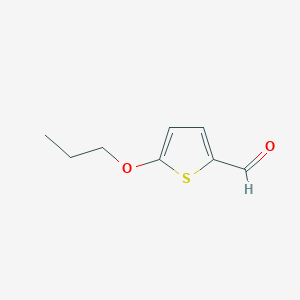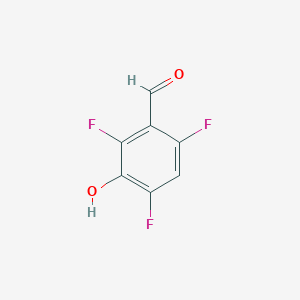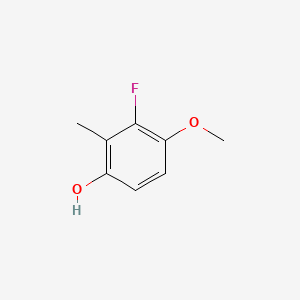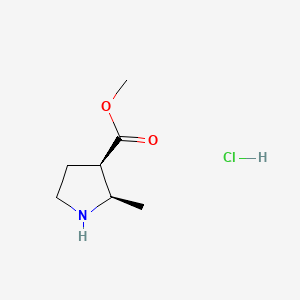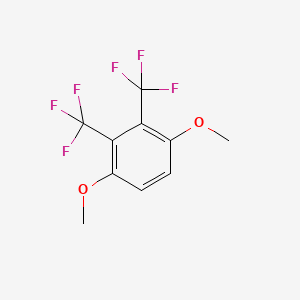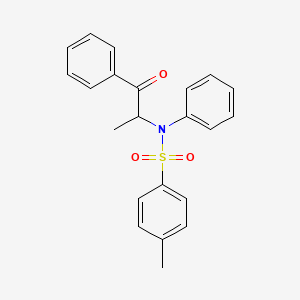
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-oxo-1-phenylpropan-2-yl)-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide: Known for its stability and reactivity.
N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and stability.
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylmethanesulfonamide: Contains a methanesulfonamide group instead of a benzenesulfonamide group, which can influence its chemical properties.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a methyl group and a benzenesulfonamide group. These features contribute to its distinct reactivity and stability, making it valuable in various scientific research applications.
Propriétés
Numéro CAS |
14370-78-6 |
|---|---|
Formule moléculaire |
C22H21NO3S |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
4-methyl-N-(1-oxo-1-phenylpropan-2-yl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C22H21NO3S/c1-17-13-15-21(16-14-17)27(25,26)23(20-11-7-4-8-12-20)18(2)22(24)19-9-5-3-6-10-19/h3-16,18H,1-2H3 |
Clé InChI |
RPPKTYNSIJSGIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
